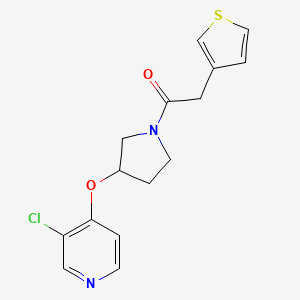

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound known for its application in various chemical and biological processes. It is a heterocyclic compound that contains both a pyrrolidine and thiophene ring, which confer unique properties to the molecule, making it of interest in diverse scientific fields.

Métodos De Preparación

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is prepared through multi-step synthetic routes. The primary steps involve the formation of the pyrrolidine and thiophene intermediates, followed by their coupling through an ether linkage.

Synthetic Routes and Reaction Conditions

Formation of Pyrrolidine Intermediate: : This step typically involves the substitution reaction of 3-chloropyridine with a nucleophilic pyrrolidine derivative in the presence of a base like sodium hydride.

Synthesis of Thiophene Intermediate: : The thiophene moiety can be synthesized via the Vilsmeier-Haack formylation reaction, which involves the reaction of thiophene with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Coupling of Intermediates: : The final step involves coupling the 3-chloropyridin-4-yloxy pyrrolidine intermediate with the thiophene derivative under conditions that may include palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: : In industrial settings, the preparation of this compound might involve optimizing reaction conditions to scale up the production while maintaining the purity and yield. Techniques like continuous flow synthesis and high-throughput screening of reaction parameters are often employed.

Análisis De Reacciones Químicas

The chemical behavior of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is influenced by its functional groups and the aromaticity of the pyrrolidine and thiophene rings.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, yielding sulfoxides or sulfones under mild oxidizing conditions (e.g., m-chloroperbenzoic acid).

Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol using reagents like lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophilic substitution reactions can occur at the chloropyridine moiety, especially under basic conditions, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

Oxidizing agents: : m-chloroperbenzoic acid, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Bases: : Sodium hydride, potassium carbonate.

Major Products: : Depending on the reaction conditions and reagents used, major products can include sulfoxides, alcohols, or various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity.

Biology: : The compound is investigated for its interactions with biological macromolecules, providing insights into molecular recognition processes.

Medicine: : Research focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: : Utilized in the development of advanced materials, including conducting polymers and molecular electronics.

Mecanismo De Acción

The mechanism by which 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets.

Molecular Targets: : The compound may target enzymes or receptors that have binding sites complementary to its structure, such as kinases or G-protein coupled receptors.

Pathways Involved: : It may modulate signaling pathways related to cellular metabolism, growth, or differentiation by influencing the activity of its molecular targets.

Comparación Con Compuestos Similares

When comparing 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone to similar compounds, its unique structural features stand out.

Unique Features: : The combination of pyrrolidine and thiophene rings linked through an ether bond is relatively rare, providing distinctive reactivity and binding properties.

Similar Compounds

1-(3-((4-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: : Differs in the position of chlorine and thiophene substitution, which may alter its chemical and biological properties.

1-(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone:

Understanding the nuances of these compounds enables researchers to tailor them for specific applications and explore their full potential.

Actividad Biológica

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that features a complex structure combining various heterocyclic moieties. The presence of functional groups such as chloropyridine, pyrrolidinone, and thiophene suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H21ClN2O2S, with a molecular weight of approximately 340.9 g/mol. The compound's structure includes:

- Chloropyridine moiety : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Thiophene ring : Recognized for its involvement in several biological processes and potential anticancer properties.

Antitumor Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antitumor activity. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR . The unique combination of the chlorinated pyridine and thiophene may enhance the compound's efficacy against tumors.

Anti-inflammatory Properties

The presence of the thiophene moiety suggests potential anti-inflammatory effects. Compounds containing thiophene rings have been documented to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . This property could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, potentially making this compound a candidate for further investigation in combating bacterial infections. The chloropyridine component is particularly known for its antibacterial activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest:

- Enzyme Inhibition : Potential interactions with key enzymes involved in cancer cell proliferation.

- Receptor Binding : Possible binding to cellular receptors that mediate inflammatory responses.

- Reactive Metabolite Formation : The compound may undergo bioactivation leading to reactive metabolites that can interact with cellular macromolecules .

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Propiedades

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-13-8-17-4-1-14(13)20-12-2-5-18(9-12)15(19)7-11-3-6-21-10-11/h1,3-4,6,8,10,12H,2,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZRWSVZCWEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.